REACTION_CXSMILES
|
CO[CH:3]([O:10]C)[C:4]1[S:5][CH:6]=[C:7](Br)[CH:8]=1.[Cu](C#N)[C:13]#[N:14].C(OCC)(=O)C>CN(C=O)C.C(O)(=O)C>[C:13]([C:7]1[CH:8]=[C:4]([CH:3]=[O:10])[S:5][CH:6]=1)#[N:14]
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
COC(C=1SC=C(C1)Br)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.29 g
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Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 0° C. for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled as it
|
Type
|
CUSTOM
|
Details
|
was to room temperature
|
Type
|
WASH
|
Details
|
The mixture was washed with an aqueous ammonia, water, 0.1N aqueous hydrochloric acid and brine
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
WASH
|
Details
|
The mixture was washed with brine
|
Type
|
TEMPERATURE
|
Details
|
After cooling as it
|
Type
|
CUSTOM
|
Details
|
was to room temperature
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
WASH
|
Details
|
The mixture was washed with an aqueous saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate system)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CSC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |